molecular formula C17H19N5O B2749868 4-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine CAS No. 2415553-24-9

4-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B2749868
CAS No.: 2415553-24-9
M. Wt: 309.373
InChI Key: ORVICJSJAKPOFM-UHFFFAOYSA-N
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Description

4-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound with a molecular formula of C17H19N5O. This compound features a pyrimidine ring, a pyridine ring, and a hexahydropyrrolo[3,4-c]pyrrole structure, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves multiple steps, starting with the preparation of the pyrimidine and pyridine precursors. The pyrimidine ring can be synthesized through the reaction of ethyl acetate and acetic acid with guanidine nitrate and potassium n-butanolate in n-butanol, followed by chlorination with phosphorus oxychloride . The pyridine ring is then introduced through a series of coupling reactions, leading to the formation of the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of key enzymes or receptors, modulation of signaling pathways, or interaction with nucleic acids. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyrimidin-4(3H)-one: A related compound with similar structural features and biological activities.

    4-Amino-5-(aminomethyl)-2-methylpyrimidine: Another pyrimidine derivative with potential bioactive properties.

Uniqueness

What sets 4-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine apart is its unique combination of pyrimidine, pyridine, and hexahydropyrrolo[3,4-c]pyrrole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-12-6-16(20-11-19-12)21-7-14-9-22(10-15(14)8-21)17(23)13-2-4-18-5-3-13/h2-6,11,14-15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVICJSJAKPOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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